(3-Nitrophenyl)phosphonic acid

Description

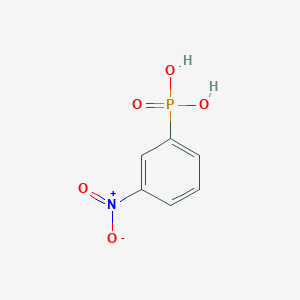

(3-Nitrophenyl)phosphonic acid is an aromatic phosphonic acid derivative characterized by a nitro (-NO₂) substituent at the meta position of the phenyl ring. This compound belongs to the broader class of organophosphonic acids, which are widely utilized in pharmaceuticals, materials science, and industrial applications due to their strong acidity, chelating properties, and structural versatility. The nitro group enhances the compound’s electron-withdrawing effects, influencing its physicochemical and biological properties.

Properties

CAS No. |

5337-19-9 |

|---|---|

Molecular Formula |

C6H6NO5P |

Molecular Weight |

203.09 g/mol |

IUPAC Name |

(3-nitrophenyl)phosphonic acid |

InChI |

InChI=1S/C6H6NO5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H2,10,11,12) |

InChI Key |

OXWXINKWKITCIH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |

Other CAS No. |

5337-19-9 |

Pictograms |

Corrosive; Irritant |

solubility |

4.83 M |

Origin of Product |

United States |

Comparison with Similar Compounds

Acidity (pKa) and Lipophilicity (Log P)

Phosphonic acids generally exhibit lower pKa values (higher acidity) compared to carboxylic acids. For example, heterocyclic phosphonic acids have pKa values 2–3 log units lower than their carboxylic acid analogs, enhancing their ionization in physiological environments . The nitro group further reduces the pKa of (3-Nitrophenyl)phosphonic acid compared to unsubstituted phenylphosphonic acid (CAS 1571-33-1, logP = 0.49) , though exact values depend on substituent positioning.

Lipophilicity : Phosphonic acids typically have Log P values below 2, indicating high hydrophilicity . The nitro group slightly increases lipophilicity relative to phenylphosphonic acid but reduces water solubility.

| Compound | pKa (approx.) | Log P | Water Solubility |

|---|---|---|---|

| Phenylphosphonic acid | ~2.5 | 0.49 | High |

| This compound | ~1.8–2.0* | 0.8–1.2* | Moderate |

| 4-Nitrophenylphosphonic acid | ~1.7–1.9* | 0.9–1.3* | Moderate |

| HEDP (industrial antiscalant) | ~2.8 | -1.5 | Very high |

*Estimated based on substituent effects.

Pharmacokinetics and Environmental Impact

While fosfomycin (a phosphonic acid antibiotic) shows high urinary recovery, aromatic phosphonic acids like this compound may exhibit lower bioavailability due to increased polarity and renal clearance . Environmental persistence is a concern, as nitro groups resist microbial degradation .

Key Differentiators from Analogous Compounds

Positional Isomerism : The meta-nitro group in this compound induces distinct electronic and steric effects compared to para-substituted isomers, affecting acidity and binding interactions.

Environmental Trade-offs : While more acidic than HEDP, its lower biodegradability limits industrial utility .

Material Science Potential: Fluorescence properties and micelle formation observed in other phosphonic acids (e.g., quantum yield Φ = 33–40%) suggest unexplored applications for nitro-substituted derivatives.

Q & A

Q. How do contradictory reports on phosphonic acid concentrations in organic crops arise, and what experimental controls mitigate false attributions?

- Methodological Answer : Discrepancies stem from: (i) Source ambiguity : Phosphonic acid may originate from Fosetyl-Al degradation, environmental uptake, or pre-organic management residues. Use isotopic tracing (e.g., δ¹⁸O in phosphate groups) to distinguish sources . (ii) RL variability : Labs with higher RLs (e.g., 0.2 mg/kg) may miss low-level residues. Standardize RLs to ≤0.01 mg/kg and report fosetyl/phosphonic acid separately . (iii) Crop storage effects : Permanent crops (e.g., fruit trees) may store and release phosphonic acid years after treatment. Conduct longitudinal sampling to track residual dynamics .

Q. What coordination properties make this compound suitable for designing functional materials (e.g., MOFs), and how do substituents tune these properties?

- Methodological Answer : The phosphonic acid group’s three oxygen atoms enable robust coordination with metals (e.g., Cu²⁺, lanthanides). The nitro group at the meta position enhances electron-withdrawing effects, stabilizing charge-transfer complexes. For MOFs: (i) Hydrothermal synthesis with Cu(NO₃)₂ yields homochiral frameworks due to ligand-metal charge transfer . (ii) Replace nitro groups with amino/alkyl chains to modulate porosity and proton conductivity (e.g., for fuel cell membranes) .

Q. In proton-exchange membranes (PEMs), how do sulfonic and phosphonic acid groups synergistically enhance ion transport, and what computational tools validate these mechanisms?

- Methodological Answer : Sulfonic acid groups (-SO₃H) provide high proton mobility via Grotthuss mechanisms, while phosphonic acid groups (-PO₃H₂) offer thermal stability. Use ab initio molecular dynamics (AIMD) to simulate hydration shells and dielectric saturation effects. Key findings: (i) Phosphonic acid’s strong electrostatic interactions slow hydronium ion dynamics, necessitating balanced group ratios for optimal conductivity . (ii) Poisson-Boltzmann models predict phase-segregated morphologies in PEMs, validated via small-angle X-ray scattering (SAXS) .

Data Contradiction Analysis

Q. Why do some studies report phosphonic acid concentrations 40× higher than fosetyl in plant tissues, and how should researchers adjust analytical workflows?

- Resolution : Fosetyl-Al degrades rapidly to phosphonic acid, but fosetyl’s instability leads to underestimation. Labs using LC-MS/MS without fosetyl-specific markers may miss transient intermediates. Implement: (i) Multi-residue screening with deuterated fosetyl spikes. (ii) Kinetic studies to model degradation rates under varying pH/temperature .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.